molecular formula C13H9FO2 B6372962 2-Fluoro-5-(2-formylphenyl)phenol CAS No. 1261917-98-9

2-Fluoro-5-(2-formylphenyl)phenol

Cat. No.: B6372962
CAS No.: 1261917-98-9
M. Wt: 216.21 g/mol
InChI Key: AZHCGXRLHOWAGG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-formylphenyl)phenol is an aromatic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol . This compound features a fluorine atom and a formyl group attached to a biphenyl structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 2-Fluoro-5-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This green and efficient protocol allows for the synthesis of substituted phenols in very good to excellent yields.

Chemical Reactions Analysis

2-Fluoro-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine atom with a hydroxyl group using sodium hydroxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-5-(2-formylphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, the formyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom’s electronegativity can influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological studies .

Properties

IUPAC Name

2-(4-fluoro-3-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHCGXRLHOWAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684110
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-98-9
Record name 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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